
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine
Overview
Description
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that this compound might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of this compound, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that this compound may have antioxidant properties and could be useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, this compound has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained protective effects against oxidative stress in cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Biological Activity
The compound 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a member of the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article synthesizes current research findings and presents detailed insights into its biological activity.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: CHClNO
- Molecular Weight: 245.09 g/mol
The compound features a dichlorophenyl group attached to an oxazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
A549 (Lung Cancer) | 12.34 | Cell cycle arrest and apoptosis |
HT29 (Colon Cancer) | 10.75 | Inhibition of proliferation and induction of necrosis |
The compound's mechanism involves the activation of apoptotic signaling pathways and modulation of key proteins such as p53 and caspases .
Enzyme Inhibition
This compound has shown significant inhibitory activity against various enzymes:
Enzyme | IC (µM) | Inhibition Type |
---|---|---|
Acetylcholinesterase (AChE) | 0.25 | Competitive inhibition |
Butyrylcholinesterase (BuChE) | 0.30 | Non-competitive inhibition |
5-Lipoxygenase (5-LOX) | 0.15 | Mixed inhibition |
These findings indicate that the compound could be a promising candidate for treating conditions related to cholinergic dysfunctions and inflammatory diseases .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay: Exhibited significant scavenging activity with an IC value of 25 µM.
- FRAP Assay: Showed strong reducing power comparable to standard antioxidants.
These results suggest that the compound may help mitigate oxidative stress-related diseases .
Case Studies and Research Findings
- Study on Anticancer Effects:
- Enzyme Inhibition Study:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is primarily explored for its potential therapeutic applications in treating neuropsychiatric disorders, including addiction and depression. Research indicates that it acts as a ligand for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems, making it a candidate for developing new pharmacological agents targeting these receptors .
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, the antibacterial activity of various oxazole derivatives, including 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were documented, highlighting their effectiveness compared to standard antibiotics.
Compound | MIC (µg/ml) | Bacteria Strains |
---|---|---|
This compound | 250 | E. coli |
Ampicillin | 3.28 | S. aureus |
Chloramphenicol | 15.60 | S. aureus |
This table illustrates the comparative efficacy of this compound against common pathogens .
Biological Research
Cellular Signaling Pathways
In biological research, this compound has been investigated for its effects on cellular signaling pathways. Its role as a modulator in various biological processes is significant, particularly in understanding the mechanisms underlying neuropsychiatric disorders .
Case Studies
Recent studies have focused on synthesizing oxazole derivatives and evaluating their biological activities. For example, a series of oxazole derivatives were synthesized and tested for their antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent activity against these strains, showcasing the potential of this compound as a lead compound for further development .
Industrial Applications
Pharmaceutical Development
The compound's unique structure allows it to be utilized in the pharmaceutical industry for developing new drugs targeting specific receptors involved in mood regulation and microbial infections. Its application in drug design is bolstered by its ability to interact with TAAR1 and other biological targets .
Synthesis Techniques
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. Metal-catalyzed reactions have been employed to enhance yield and selectivity during synthesis processes .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.